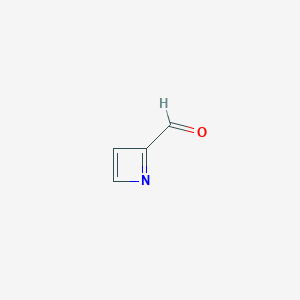
Azete-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azete-2-carbaldehyde is a four-membered heterocyclic compound containing a carbonyl group It is a derivative of azetidine, characterized by the presence of an aldehyde functional group at the second position of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azete-2-carbaldehyde can be synthesized through several methods. . This method efficiently produces functionalized azetidines, including this compound, under appropriate reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve the use of high-pressure reactors and specialized catalysts to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Azete-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms on the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Azete-2-carboxylic acid.
Reduction: Azete-2-methanol.
Substitution: Various substituted azetidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Azete-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of azete-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity with proteins and nucleic acids is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Azete-2-carbaldehyde can be compared with other similar compounds such as:
Pyrrole-2-carbaldehyde: Both compounds contain an aldehyde group attached to a heterocyclic ring, but pyrrole-2-carbaldehyde has a five-membered ring.
Thiophene-2-carbaldehyde: Similar in structure but contains a sulfur atom in the ring.
Furan-2-carbaldehyde: Contains an oxygen atom in the ring and is structurally similar to this compound.
Uniqueness: this compound’s four-membered ring structure imparts unique strain and reactivity compared to its five-membered counterparts, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.
Eigenschaften
CAS-Nummer |
375798-08-6 |
|---|---|
Molekularformel |
C4H3NO |
Molekulargewicht |
81.07 g/mol |
IUPAC-Name |
azete-2-carbaldehyde |
InChI |
InChI=1S/C4H3NO/c6-3-4-1-2-5-4/h1-3H |
InChI-Schlüssel |
IWSAUCAGOGYSGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
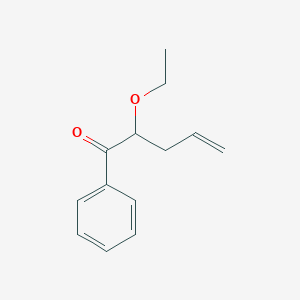

![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
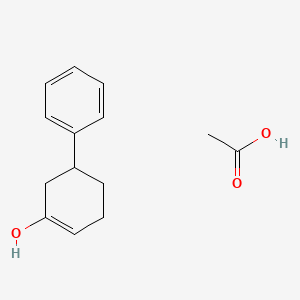
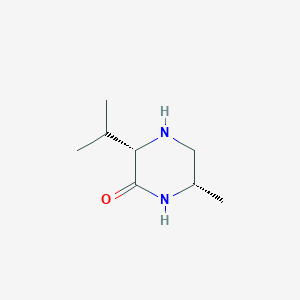

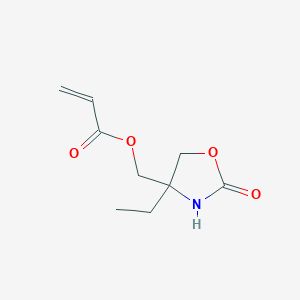
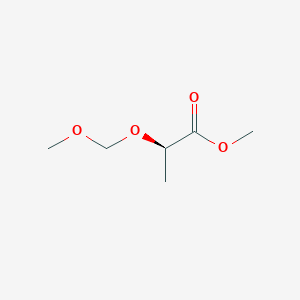
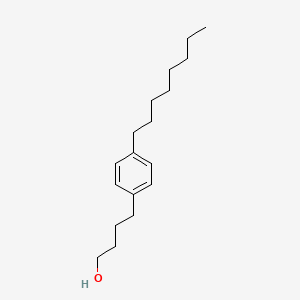
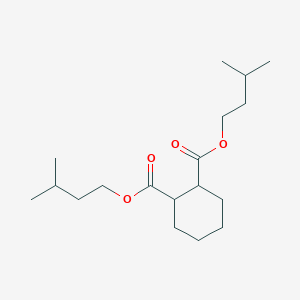

![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
